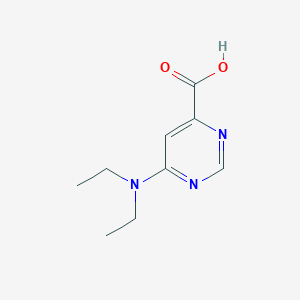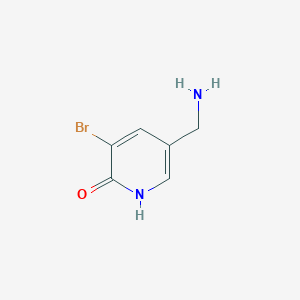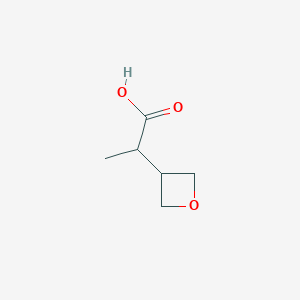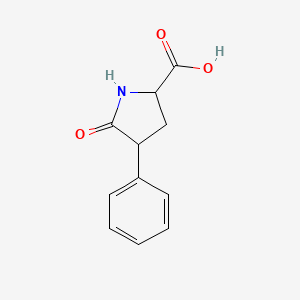![molecular formula C12H9F2NO2 B1471862 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1548502-00-6](/img/structure/B1471862.png)
1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
The compound “1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” belongs to a class of organic compounds known as aryl-alkyl acids . These are acids containing an alkyl chain attached to an aromatic group. Aryl-alkyl acids have applications in a variety of fields, including pharmaceuticals, agrochemicals, and materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as "1-(3,4-Difluorophenyl)-2-methyl-1H-benzimidazole-" and "1- (3,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid" have been synthesized and studied. The synthesis of these compounds often involves complex organic reactions, including various coupling reactions and cyclization processes .Chemical Reactions Analysis
The compound may undergo a variety of chemical reactions typical for aryl-alkyl acids, pyrroles, and fluorinated aromatics. For instance, the carboxylic acid group can participate in acid-base reactions, esterification, and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like “1- (3,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” are reported to be solid at room temperature .Applications De Recherche Scientifique
Synthetic Methodologies and Structural Analyses
- Synthesis and Structural Features : A study demonstrates the synthesis and hydrogen-bonded sheet formations of pyrrole derivatives, highlighting their structural complexity and potential for further chemical modifications (Quiroga et al., 2013). Another research effort focused on the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, evaluating their in vitro antimicrobial activities, indicating the importance of heterocyclic rings in enhancing antimicrobial properties (Hublikar et al., 2019).
- Thermolysis and Cycloaddition : Research on thermolysis of pyrrole-2,3-diones leading to the synthesis of pyrazolooxazines through cycloaddition showcases the versatility of pyrrole derivatives in synthesizing complex organic structures (Zhulanov et al., 2017).
Antimicrobial Activities
- Antimicrobial Agents : A study highlights the synthesis of novel pyrrole derivatives with significant antimicrobial activity, suggesting their potential use as templates for new antimicrobial agents (Hublikar et al., 2019). This underlines the potential of 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid derivatives in the development of new therapeutic tools against microbial infections.
Mécanisme D'action
Propriétés
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-10-2-1-8(5-11(10)14)6-15-4-3-9(7-15)12(16)17/h1-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQNXSGPKOMUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=C2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



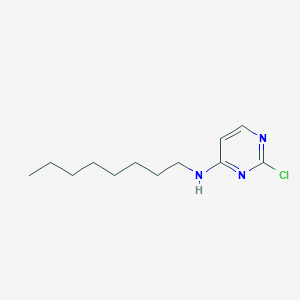

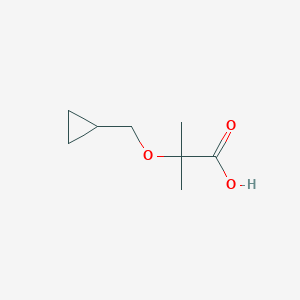
![(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1471783.png)
![(2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid](/img/structure/B1471785.png)
